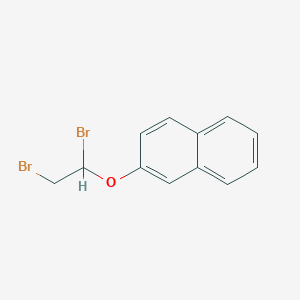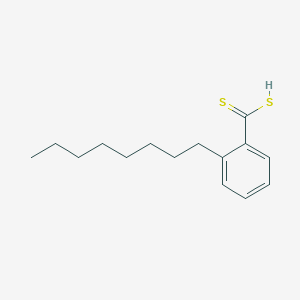
3H,3'H-3,3'-Bidiazirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,3’H-3,3’-Bidiazirene is a unique heterocyclic compound characterized by its diazirene rings Diazirenes are three-membered nitrogen-containing rings that exhibit interesting chemical properties due to their strained ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H,3’H-3,3’-Bidiazirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazines with carbonyl compounds, followed by oxidation to form the diazirene ring. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 3H,3’H-3,3’-Bidiazirene may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 3H,3’H-3,3’-Bidiazirene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex nitrogen-containing structures.
Reduction: Reduction reactions can break the diazirene ring, leading to the formation of hydrazine derivatives.
Substitution: The diazirene ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrogen oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
3H,3’H-3,3’-Bidiazirene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3H,3’H-3,3’-Bidiazirene exerts its effects involves its ability to participate in various chemical reactions due to the strained nature of the diazirene ring. This strain makes the compound highly reactive, allowing it to interact with a wide range of molecular targets. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Diazirines: These are closely related compounds with similar ring structures but different substituents.
Aziridines: Another class of three-membered nitrogen-containing rings, but with different reactivity profiles.
Triazoles: Five-membered nitrogen-containing rings that exhibit different chemical properties.
Uniqueness: 3H,3’H-3,3’-Bidiazirene is unique due to its specific ring structure and the resulting chemical reactivity. This makes it particularly useful in applications where high reactivity and the ability to form complex nitrogen-containing compounds are desired.
Properties
CAS No. |
877826-21-6 |
|---|---|
Molecular Formula |
C2H2N4 |
Molecular Weight |
82.06 g/mol |
IUPAC Name |
3-(3H-diazirin-3-yl)-3H-diazirine |
InChI |
InChI=1S/C2H2N4/c3-1(4-3)2-5-6-2/h1-2H |
InChI Key |
UWHMUIKYHAXEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1(N=N1)C2N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]-2,4-diiodocyclohexa-2,4-dien-1-one](/img/structure/B14188100.png)


![Benzoic acid, 5-bromo-2-[[4-(1-piperidinylsulfonyl)benzoyl]amino]-](/img/structure/B14188115.png)


![3-Cyclopropyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14188124.png)
![(6R)-6-(4-Bromophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B14188130.png)
![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)


